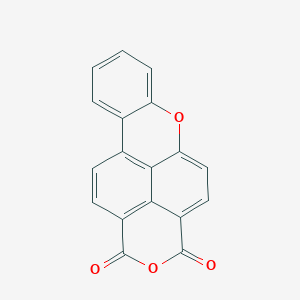

Benzoxanthene anhydride

Description

Historical Development and Evolution of Benzoxanthene Anhydride (B1165640) Chemistry

The synthesis of benzoxanthene derivatives has a rich history, with early methods often involving multi-step procedures. Initial synthetic routes to benzoxanthene anhydride included the substitution of 4-chloro-1,8-naphthalic anhydride with 2-nitrophenol, followed by reduction and cyclization reactions. However, these early approaches were often plagued by low yields and issues with reproducibility.

Over the years, significant efforts have been dedicated to developing more efficient and environmentally friendly synthetic methodologies. Modern approaches have focused on the use of various catalysts and reaction conditions to improve yields and simplify procedures. For instance, the condensation reaction of β-naphthol with aldehydes has become a common and versatile method for preparing benzoxanthene derivatives. asianpubs.org Researchers have explored a range of catalysts for this transformation, including:

Multi-SO3H acidic ionic liquids ahut.edu.cn

Perchloric acid under ultrasound irradiation asianpubs.org

Nanostructured zinc oxide rsc.org

Tin(II)/nano silica (B1680970) frontiersin.org

Furthermore, green chemistry principles have been applied to the synthesis of benzoxanthene derivatives, with the use of environmentally benign solvents like glycerol (B35011) and even solvent-free conditions being reported. ahut.edu.cngoogle.com These advancements have not only made the synthesis more efficient but also more sustainable.

Significance of the this compound Moiety in Organic Synthesis and Materials Science

The this compound moiety is a versatile precursor in organic synthesis, primarily due to the reactivity of its anhydride functional group. This group readily undergoes nucleophilic acyl substitution reactions with alcohols, amines, and other nucleophiles to form a variety of derivatives, such as esters and amides. This reactivity is fundamental to its use as a building block for more complex molecules.

In the realm of materials science, this compound and its derivatives are highly valued for their unique photophysical properties. They often exhibit strong fluorescence, making them suitable for a range of applications. Key areas where benzoxanthene anhydrides have made a significant impact include:

Dyes and Pigments: Benzoxanthene derivatives are used in the manufacturing of fluorescent dyes for synthetic polymers and in the formulation of daylight luminous paints. These dyes can produce vibrant colors with good fastness properties.

Fluorescent Materials: The inherent fluorescence of the benzoxanthene core has been exploited in the development of fluorescent materials. Research has shown that incorporating benzoxanthene derivatives into polymer matrices can lead to materials with extended lifetimes, which is promising for lighting applications.

Near-Infrared Dyes: Modifications to the benzoxanthene structure have led to the synthesis of near-infrared dyes, which are of interest for biomedical applications. thieme-connect.com

The following table provides a summary of the key applications of this compound and its derivatives:

| Application Area | Specific Use | Reference |

| Dyes and Pigments | Fluorescent dyes for synthetic polymers | |

| Daylight luminous paints | ||

| Materials Science | Long-lifetime fluorescent materials | |

| Near-infrared dyes for biomedical applications | thieme-connect.com | |

| Organic Synthesis | Precursor for complex heterocyclic compounds |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8,14-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8O4/c19-17-11-6-5-10-9-3-1-2-4-13(9)21-14-8-7-12(18(20)22-17)15(11)16(10)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDRTRYVGCWWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)OC5=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459566 | |

| Record name | 1H,3H-[2]Benzopyrano[6,5,4-mna]xanthene-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36310-05-1 | |

| Record name | 1H,3H-2-Benzopyrano[6,5,4-mna]xanthene-1,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36310-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,3H-[2]Benzopyrano[6,5,4-mna]xanthene-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Benzoxanthene Anhydride and Its Derivatives

Established Synthetic Pathways for Benzoxanthene Anhydride (B1165640) Scaffolds

Condensation Reactions in Benzoxanthene Anhydride Synthesis

Condensation reactions are a cornerstone in the synthesis of benzoxanthene anhydrides and their derivatives. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or alcohol.

A prevalent method involves the condensation of β-naphthol with aldehydes. researchgate.net This reaction is often catalyzed by a Brønsted or Lewis acid. researchgate.net For instance, the three-component condensation of aldehydes, 2-hydroxynaphthalene-1,4-dione, and either 2-naphthol (B1666908) or dimedone provides a direct route to benzoxanthene derivatives. nih.gov This multicomponent approach is advantageous for its efficiency and atom economy. researchgate.net

Another key condensation strategy involves the reaction of benzoxanthene or benzothioxanthene-3,4-carboxylic acid anhydrides with phenylacetic acid anhydrides or esters. google.com This reaction is typically carried out in the presence of an alkali, such as potassium acetate (B1210297) or potassium carbonate, at elevated temperatures (150°C to 260°C) in a polar organic solvent like N-methylpyrrolidone. google.comgoogle.com The resulting hydroxy intermediates can be subsequently alkylated or acylated in the same reaction vessel. google.com

The Vilsmeier-Haack reaction, a formylation reaction, also serves as a tool in synthesizing precursors for benzoxanthene structures, demonstrating the versatility of condensation-based strategies. researchgate.net

Cyclization and Annulation Strategies toward the Benzoxanthene Core

Cyclization and annulation reactions are fundamental to constructing the fused ring system of the benzoxanthene core. These strategies involve the formation of new rings onto a pre-existing molecular framework.

An established route to benzoxanthene-3,4-dicarboxylic anhydride involves a multi-step sequence starting from 4-chloro-1,8-naphthalic anhydride. This process includes substitution with 2-nitrophenol, followed by reduction of the nitro group, a Pschorr cyclization, and subsequent condensation. However, the Pschorr cyclization step has been reported to be challenging and not always reproducible, sometimes leading to low yields due to the undesired reduction of the intermediate diazonium salt. tue.nl

A more contemporary approach utilizes a Suzuki coupling reaction. In this method, 4-bromo-1,8-naphthalic anhydride is coupled with 2-methoxyphenylboronic acid. This is followed by the removal of the methoxy (B1213986) protecting group and an intramolecular oxidative cyclization to form the benzoxanthene-3,4-dicarboxylic anhydride. tue.nl

Furthermore, annulation reactions of electrophilic benzannulated heterocycles have been explored to create heteroacenes, including those with a benzoxanthene framework. rsc.org These reactions often proceed through dipolar cycloadditions or metal- and organo-catalyzed transformations. rsc.org The direct C-H alkylative annulation, where an alkyl moiety tethered to an aromatic core cyclizes, presents a straightforward method to access fused ring systems, although it can be limited by the need for specific reactive groups. nih.gov

The synthesis of an organic dye based on benzoxanthene-3,4-carboxylic anhydride has been achieved through a series of reactions including bromination, nitration, oxidation, reduction, phenolation, and ultimately, cyclization, starting from acenaphthene (B1664957). aut.ac.ir

Oxidative Transformation Routes to this compound

Oxidative transformations play a crucial role in certain synthetic pathways leading to benzoxanthene anhydrides. These reactions typically involve the introduction of oxygen or the removal of hydrogen to form the desired anhydride functionality.

A key example of an oxidative route is the intramolecular oxidative cyclization step in the synthesis of benzoxanthene-3,4-dicarboxylic anhydride. Following a Suzuki coupling reaction between 4-bromo-1,8-naphthalic anhydride and 2-methoxyphenylboronic acid and subsequent deprotection of the methoxy group, an oxidative cyclization is employed to form the final benzoxanthene ring system. tue.nl

Another instance where oxidation is integral is in the synthesis of benzoxanthene-3,4-carboxylic anhydride starting from acenaphthene. This multi-step process involves an oxidation step as part of the sequence to build the necessary precursors for the final cyclization. aut.ac.ir

Preparation of Anhydrides from Carboxylic Acid Precursors

The formation of the anhydride moiety from corresponding dicarboxylic acids is a critical final step in many synthetic routes to benzoxanthene anhydrides. This transformation is essentially a dehydration reaction.

A common laboratory method for this conversion is the use of a strong dehydrating agent. For example, acetic anhydride is a frequently used reagent for the dehydration of carboxylic acids to form their corresponding anhydrides. wikipedia.orgallen.in This process involves heating the dicarboxylic acid with acetic anhydride. wikipedia.org

Another powerful dehydrating agent that can be employed is phosphorus pentoxide (P₄O₁₀). allen.in The general principle involves the removal of a molecule of water from two carboxylic acid groups to form the cyclic anhydride ring. allen.in

In the context of benzoxanthene synthesis, after the core heterocyclic structure with two adjacent carboxylic acid groups has been assembled, these dehydration methods are applied to yield the final this compound. For instance, in a multi-step synthesis starting from acenaphthene to produce a benzoxanthene-3,4-carboxylic anhydride-based dye, the final step would involve the cyclization and dehydration of the dicarboxylic acid precursor. aut.ac.ir

The formation of mixed anhydrides is also a relevant concept. For example, the reaction of a carboxylic acid with trifluoroacetic anhydride can form a mixed anhydride, which can be an important intermediate in certain synthetic strategies. americanpharmaceuticalreview.com

Contemporary and Green Synthesis of this compound Analogues

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of benzoxanthene anhydrides and their derivatives has significantly benefited from the development of novel catalytic systems.

Homogeneous and Heterogeneous Catalysis:

A variety of catalysts have been employed for the synthesis of benzoxanthene derivatives, particularly through multicomponent reactions. These include:

Lewis and Brønsted Acids: Catalysts like InCl₃, GaCl₃, and silica-supported Brønsted acids have been used to facilitate the condensation of β-naphthol with aldehydes. researchgate.net

Metal Catalysts: Ruthenium complexes and metal triflates have shown catalytic activity in these reactions. researchgate.net A significant advancement was the use of palladium acetate in a Suzuki coupling approach to synthesize benzoxanthene-3,4-dicarboxylic anhydride, although it required a high catalyst loading. tue.nl Subsequent improvements have focused on using standard catalytic amounts of palladium complexes for similar transformations.

Nanocatalysts: Nano-Fe₃O₄/PEG/succinic anhydride has been developed as an efficient and recoverable magnetic nanocatalyst for the three-component synthesis of benzoxanthenes under ultrasonic irradiation. nih.govresearchgate.net Potassium fluoride (B91410) impregnated on clinoptilolite nanoparticles (KF/CP NPs) has also been used as a solid base catalyst under solvent-free conditions. nih.gov

Supported Catalysts: Phosphoric acid supported on alumina (B75360) (H₃PO₄/Al₂O₃) has proven to be an effective catalyst for the one-pot synthesis of benzoxanthene pigments under solvent-free conditions. researchgate.net

Green Chemistry Approaches:

The principles of green chemistry are increasingly being applied to the synthesis of benzoxanthene analogues. This includes the use of:

Water as a Solvent: Proline triflate has been used as a catalyst for the condensation of naphthols, aldehydes, and 1,3-dicarbonyl compounds in water, providing a greener alternative to traditional organic solvents. researchgate.net

Solvent-Free Conditions: Several catalytic systems, such as H₃PO₄/Al₂O₃ and KF/CP NPs, allow for the synthesis of benzoxanthenes under solvent-free conditions, reducing waste and environmental impact. researchgate.netnih.gov

Ultrasonic Irradiation: The use of ultrasonic irradiation in conjunction with nanocatalysts like nano-Fe₃O₄/PEG/succinic anhydride offers an energy-efficient method for promoting the reaction. nih.govresearchgate.net

Recyclable Catalysts: Many of the developed nanocatalysts and supported catalysts are easily recoverable and can be reused multiple times, which is both economically and environmentally advantageous. nih.govresearchgate.netresearchgate.net

These catalytic and green approaches represent a significant step forward in the synthesis of benzoxanthene anhydrides, offering more sustainable and efficient routes to this important class of compounds. mdpi.com

Environmentally Benign Synthesis Conditions (e.g., Solvent-Free, Aqueous Media)

A significant trend in the synthesis of benzoxanthene anhydrides is the development of environmentally friendly protocols that minimize or eliminate the use of hazardous organic solvents.

Solvent-Free Synthesis:

Conducting reactions under solvent-free conditions offers numerous advantages, including reduced waste, lower costs, and often, enhanced reaction rates and selectivity. Several catalytic systems have been successfully applied to the solvent-free synthesis of benzoxanthene derivatives. For example, cobalt hydrogensulfate has been used as a reusable catalyst for the condensation of β-naphthol, aromatic aldehydes, and dimedone at 120°C. sid.ir Similarly, phosphoric acid supported on alumina (H₃PO₄/Al₂O₃) has proven effective for the synthesis of benzoxanthene pigments under solvent-free conditions. researchgate.net The use of 2-aminophenol (B121084) as an organocatalyst also facilitates the solvent-free synthesis of xanthene-dione derivatives. gurukuljournal.com

Aqueous Media:

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. Several methods for the synthesis of benzoxanthene derivatives have been developed using water as the reaction medium. L-proline, for instance, has been used to catalyze the one-pot synthesis of benzoxanthenes in an aqueous medium. researchgate.net The use of SO₃H-functionalized ionic liquids as a water-tolerant acidic catalyst has also been reported for one-pot quinoline (B57606) synthesis in an aqueous medium, a reaction type that can be extended to other heterocyclic systems. scispace.com

Microwave-Assisted Organic Synthesis of Benzoxanthene Anhydrides

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.net

In the context of this compound synthesis, microwave irradiation has been shown to be highly effective. For example, an efficient and eco-friendly one-step synthesis of benzoxazine-2,4-diones from phthalic anhydride derivatives was developed using microwave technology, with yields ranging from 30-90%. researchgate.net This method was compared to conventional heating, and microwave irradiation was found to be more efficient. researchgate.net The optimal temperature for the microwave-assisted synthesis of related benzodiazepine-2,5-diones from isatoic anhydrides was found to be 130 °C with an irradiation time of just 3 minutes. scielo.br

Ultrasound-Promoted Reactions for this compound Derivatives

Ultrasound irradiation is another alternative energy source that can enhance the rate and efficiency of chemical reactions through the phenomenon of acoustic cavitation. nih.gov This technique offers several advantages, including higher yields, shorter reaction times, and milder reaction conditions. researchgate.netasianpubs.org

Ultrasound has been successfully applied to the synthesis of various benzoxanthene derivatives. For instance, a nano-Fe₃O₄/PEG/succinic anhydride catalyst has been used for the synthesis of benzoxanthenes under ultrasonic irradiation, resulting in excellent yields and short reaction times. researchgate.netnih.gov An efficient, one-pot synthesis of 14-aryl-14H-dibenzo[a,j]xanthene derivatives has been developed using perchloric acid as a catalyst under ultrasound irradiation in glacial acetic acid. asianpubs.org This method is noted for its mild conditions, fast reaction times, and easy isolation of the product. asianpubs.org Another example involves the use of zirconium(IV) chloride as a catalyst in ethanol (B145695) under ultrasonic irradiation to produce xanthene derivatives in high yields. bas.bg

The application of ultrasound in the synthesis of benzoxanthene derivatives represents a green and efficient approach to accessing these important heterocyclic compounds. researchgate.netnih.gov

Diversification and Functionalization of the this compound Core

The this compound scaffold serves as a versatile platform for the development of a wide array of functional molecules, particularly dyes and materials with specific photophysical properties. The diversification of this core structure is primarily achieved through reactions involving the anhydride moiety and by the strategic introduction of substituents onto the aromatic framework. These modifications allow for the fine-tuning of the electronic and steric properties of the resulting compounds.

Synthesis of Benzoxanthene Dicarboximide Derivatives

A principal method for diversifying the this compound core is its conversion to the corresponding dicarboximide derivatives. This transformation is typically accomplished through a condensation reaction between the anhydride and a primary amine or a related nitrogen-based nucleophile. The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by a cyclization step with the elimination of a water molecule to form the stable five-membered imide ring.

This reaction is a clear demonstration of chemoselectivity , where the highly reactive anhydride group is targeted by the nucleophilic amine, leaving the less reactive aromatic rings of the benzoxanthene core intact. The process is generally carried out by heating the reactants in a suitable solvent. For instance, benzoxanthene-3,4-dicarboxylic acid anhydride can be reacted with amines in solvents like ethanol, acetic acid, or higher-boiling solvents such as quinoline, often in an autoclave at elevated temperatures (130-220°C) to drive the reaction to completion. researchgate.netgoogle.com

The choice of the primary amine is crucial as the substituent on the nitrogen atom becomes an integral part of the final dicarboximide structure, significantly influencing its properties. For example, using bulky groups like 2,6-diisopropylaniline (B50358) can prevent aggregation and improve the photostability of the resulting dyes. tue.nl

Detailed research has been conducted on synthesizing novel benzoxanthene dicarboximide dyes for applications such as color converters in LED systems. tue.nltue.nl These studies highlight the reaction of this compound precursors with various anilines to produce dyes with high photoluminescence quantum efficiencies and exceptional stability. tue.nl

| Reactant 1 (Anhydride) | Reactant 2 (Amine) | Solvent | Conditions | Product Type | Reference |

| Benzo[k,l]xanthene-3,4-dicarboxylic acid anhydride | Substituted Anilines | Acetic Acid (AcOH) | Reflux | N-Aryl Benzoxanthene Dicarboximide | tue.nl |

| 10-Methoxy-benzoxanthene-3,4-dicarboxylic acid anhydride | Butylamine | Ethanol | 130-135°C (Autoclave) | N-Butyl-methoxy-benzoxanthene Dicarboximide | google.com |

| Benzo[k,l]xanthene-3,4-dicarboxylic acid anhydride | 2,4,6-Triaminotriazine | Quinoline | 220-235°C | Triazinyl-substituted Benzoxanthene Dicarboximide | researchgate.net |

| 4-Bromo-N-(2,6-diisopropylphenyl)-1,8-naphthalimide* | Phenol (B47542), K2CO3, then cyclization | NMP, Nitrobenzene | 90°C, then 200°C | N-(2,6-diisopropylphenyl)benzoxanthene dicarboximide | tue.nl |

Note: In this case, the benzoxanthene ring is formed from a naphthalimide precursor in a multi-step synthesis.

Regioselective and Chemoselective Functionalization Strategies

Functionalization of the this compound core can be directed with high precision using regioselective and chemoselective strategies.

Chemoselectivity refers to the preferential reaction of one functional group over another within a molecule. As mentioned, the conversion of the anhydride to an imide is a prime example of a chemoselective reaction. The anhydride moiety is a potent electrophile that readily reacts with nucleophiles like amines, while the aromatic rings of the core remain unreactive under these conditions. This allows for the selective modification of the imide portion of the molecule without altering the fused aromatic system.

Regioselectivity involves controlling the position of substitution on the aromatic core. The benzoxanthene ring system is an electron-rich aromatic scaffold, making it susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. pdx.edusavemyexams.com The position of the incoming electrophile is directed by the existing substituents and the inherent electronic properties of the fused rings. The ether oxygen of the xanthene system is an activating, ortho-, para-directing group. Research on related electron-rich aromatic systems shows that catalysis with Lewis acids like iron(III) triflimide can achieve highly regioselective halogenation, typically favoring the para position. thieme-connect.de For the benzoxanthene core, substitutions at the 5- and 11-positions are noted as being particularly accessible. tue.nl

The Vilsmeier-Haack reaction is another powerful tool for the regioselective formylation (introduction of a -CHO group) of electron-rich aromatic and heterocyclic compounds. researchgate.netrsc.org Studies have shown that rearrangements of related 1,3-benzoxazine structures under Vilsmeier-Haack conditions can lead to the formation of formylxanthene derivatives, demonstrating a complex yet regioselective transformation. researchgate.netucj.org.ua The presence of certain substituents can influence the reactivity and direct the position of functionalization; for example, halogen atoms at the C-6 and C-8 positions of 1,3-benzoxazines are reported to make subsequent reactions more challenging. ucj.org.ua

Development of Substituted this compound Analogues

The creation of substituted this compound analogues is essential for tuning the molecule's properties. There are two primary strategies to achieve this:

Synthesis from Substituted Precursors: This "bottom-up" approach involves using starting materials that already contain the desired substituents. For instance, a substituted 4-bromo-1,8-naphthalic anhydride can be used as a key building block. tue.nltue.nl The synthesis proceeds by first reacting the substituted naphthalic anhydride with an amine to form the naphthalimide, followed by subsequent reactions (e.g., ether formation and cyclization) to construct the final substituted benzoxanthene ring system. tue.nltue.nl This method ensures that the substituents are precisely placed from the outset.

Direct Functionalization of the Benzoxanthene Core: This "top-down" approach involves modifying a pre-formed this compound molecule. As discussed under regioselectivity, standard electrophilic aromatic substitution reactions can be employed to introduce functional groups like halogens or nitro groups onto the aromatic backbone. An example from the literature involves the use of 10-methoxybenzoxanthene-3,4-dicarboxylic acid anhydride in the synthesis of dyestuffs, which implies that methods for the direct methoxylation (or synthesis from a methoxy-substituted precursor) of the benzoxanthene core exist. google.com

The development of these analogues is critical for applications in materials science, where properties like absorption wavelength, emission wavelength, and photostability are paramount. For example, the introduction of phenyl groups at the 5 and 11 positions of a benzoxanthene dicarboximide derivative was shown to dramatically increase its photostability, extending its operational lifetime significantly. tue.nl

Mechanistic Insights and Kinetic Investigations of Benzoxanthene Anhydride Reactions

Proposed Reaction Mechanisms for Benzoxanthene Anhydride (B1165640) Formation

The synthesis of the benzoxanthene core, a key structural motif in benzoxanthene anhydride, is often achieved through multi-component reactions (MCRs). The proposed mechanisms for the formation of benzoxanthene derivatives, which share fundamental steps with the anhydride's synthesis, typically involve a cascade of classical organic reactions. While specific pathways may vary depending on the catalyst and starting materials, a general mechanistic theme involves the activation of reactants followed by condensation, addition, and cyclization steps.

One widely accepted mechanism for the formation of benzoxanthene structures, particularly in the presence of an acid catalyst, involves several key stages. researchgate.net For instance, in a three-component reaction of an aldehyde, a naphthol, and a 1,3-dicarbonyl compound, the proposed pathway is as follows:

Knoevenagel Condensation: The reaction often initiates with the acid-catalyzed condensation between the aromatic aldehyde and the active methylene (B1212753) compound (e.g., dimedone). The catalyst activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the enol form of the 1,3-dicarbonyl compound. This is followed by dehydration to yield a Knoevenagel adduct.

Michael Addition: Subsequently, a molecule of 2-naphthol (B1666908) attacks the electron-deficient α,β-unsaturated system of the Knoevenagel adduct. This conjugate addition, or Michael addition, results in the formation of a new carbon-carbon bond and a larger intermediate. researchgate.net

Cyclization and Dehydration: The final step involves an intramolecular cyclization. The hydroxyl group of the naphthol moiety attacks one of the carbonyl groups of the dicarbonyl component. This is followed by a dehydration step, which leads to the formation of the pyran ring, thus completing the tetracyclic benzoxanthene framework. researchgate.netresearchgate.net

A visual representation of a proposed mechanism for the synthesis of benzoxanthene derivatives is often depicted to illustrate the flow of electrons and bond formations throughout the reaction cascade. researchgate.net The synthesis of asymmetric benzoxanthene dyes can also proceed through the reaction of intermediates like a substituted 1,3-naphthalene diol with other precursors under catalytic conditions. google.com The reactivity of the anhydride group itself involves nucleophilic acyl substitution, where it can be attacked by various nucleophiles.

Elucidation of Catalytic Cycles in this compound Synthesis

The synthesis of benzoxanthene anhydrides and related derivatives is frequently facilitated by catalysts that enhance reaction rates and yields. The elucidation of the catalytic cycles provides insight into how these catalysts operate and are regenerated. Both homogeneous and heterogeneous catalysts have been employed, each with distinct proposed cycles.

A general catalytic cycle for the synthesis of benzoxanthenes using a Lewis or Brønsted acid catalyst can be outlined as follows:

Activation: The catalyst, for example, a metal ion (Lewis acid) or a proton (Brønsted acid), coordinates to or protonates a carbonyl group of one of the reactants, typically the aldehyde or the 1,3-dicarbonyl compound. researchgate.net This activation increases the electrophilicity of the carbonyl carbon.

Catalyzed Condensation/Addition: The activated species then readily reacts with a nucleophile in a key bond-forming step, such as the Knoevenagel condensation or Michael addition, as described in the mechanistic section. The catalyst stabilizes the transition state of this step, lowering the activation energy.

Product Formation and Catalyst Regeneration: After the cascade of reactions leading to the cyclized benzoxanthene product, the catalyst is released. For instance, after the final dehydration step, the proton (in Brønsted catalysis) is eliminated and can enter a new cycle. In the case of heterogeneous catalysts, such as magnetic nanoparticles, the active sites on the catalyst's surface perform these functions. researchgate.net

The use of heterogeneous catalysts, such as nano-Fe₃O₄/PEG/succinic anhydride, offers significant advantages in terms of catalyst recovery and reusability. researchgate.net The catalyst can be easily separated from the reaction mixture, often by using an external magnet, and reused for multiple cycles without a significant loss of activity. researchgate.net This recyclability is a key feature of sustainable or "green" chemistry approaches to benzoxanthene synthesis. researchgate.netresearchgate.net The development of novel catalytic cycles is crucial for improving the efficiency and environmental footprint of these syntheses. mdpi.com

Table 1: Comparison of Catalytic Systems in Benzoxanthene Synthesis

| Catalyst System | Type | Key Advantages | Proposed Role |

| Proline Triflate in Water researchgate.net | Homogeneous | Good yields, use of water as solvent | Acts as a bifunctional catalyst (acid-base) |

| Nano-Fe₃O₄/PEG/succinic anhydride researchgate.net | Heterogeneous | High yields, short reaction times, recyclability | Lewis acidic sites on nanoparticles activate carbonyls |

| ZnO Nanorods researchgate.net | Heterogeneous | Good to excellent yields, solvent-free conditions | Surface acts as a heterogeneous catalyst for C-C bond formation |

| Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) wits.ac.za | Homogeneous | Mediates oxidative cyclization | Acts as an oxidant to form radical cation intermediates |

Studies on Reaction Kinetics and Thermodynamics in this compound Systems

Direct and specific kinetic and thermodynamic studies on this compound itself are not extensively detailed in the available literature. However, the principles governing the reactions of anhydrides and related heterocyclic systems can be inferred from studies on analogous compounds.

Thermodynamics: The feasibility of a ring-forming reaction is governed by the change in Gibbs free energy (ΔG). For polymerization of cyclic monomers, which has parallels to the formation of polycyclic structures, the process is thermodynamically favorable only if ΔG is negative. wiley-vch.de This is typically achieved when the enthalpic contribution (ΔH), which is often related to ring strain release, outweighs the negative change in entropy (ΔS) that results from the loss of translational freedom of the reactants. wiley-vch.de In the context of this compound synthesis, the formation of the stable, fused aromatic ring system is a strong thermodynamic driving force. The thermodynamics of transesterification reactions, which are mechanistically related to reactions involving anhydrides, have been shown to be influenced by temperature and catalyst choice, with equilibrium constants being key parameters. researchgate.net

Kinetics: The rate of this compound formation is highly dependent on several factors, including the concentration of reactants, temperature, solvent, and the nature of the catalyst. Catalysts accelerate the reaction by providing an alternative reaction pathway with a lower activation energy. researchgate.net For example, the hydrolysis of acetic anhydride, a fundamental anhydride reaction, has been studied to determine its kinetic parameters. etsu.edu Such studies often reveal the order of the reaction with respect to each reactant and allow for the calculation of the rate constant. etsu.edu

In related benzopyran systems, a direct correlation between thermodynamics (hydride affinity) and kinetics (activation energy) has been observed for hydride transfer reactions. mdpi.com This linear free-energy relationship suggests that the electronic effects of substituents that stabilize the products also stabilize the transition state, leading to a predictable relationship between reaction equilibrium and rate. mdpi.com This principle is likely applicable to the synthesis of substituted benzoxanthene anhydrides, where electron-donating or -withdrawing groups on the aromatic rings would be expected to influence both the thermodynamics and kinetics of the cyclization process.

Radical Pathways and Intermediates in this compound Transformations

While many syntheses of the benzoxanthene core proceed through ionic mechanisms, radical pathways have also been identified, particularly in oxidative transformations and functionalizations. These pathways involve highly reactive radical intermediates that enable unique bond formations.

One prominent example involves the use of ceric ammonium nitrate (CAN) as an oxidant in the synthesis of xanthones, which are structurally related to benzoxanthene anhydrides. wits.ac.za The proposed mechanism suggests that CAN oxidizes a dimethoxynaphthalene system, leading to the formation of a radical cation. wits.ac.za This electrophilic radical intermediate can then undergo nucleophilic attack by a phenol (B47542) to form a new C-C or C-O bond. Further oxidation of the resulting radical by another equivalent of CAN generates a cation that ultimately cyclizes to form the xanthone (B1684191) nucleus. wits.ac.za

Another documented radical pathway involves the functionalization of the xanthene scaffold. The dehydrogenative cross-coupling of xanthenes can be mediated by a ferrocene (B1249389) redox catalyst under electrochemical conditions. researchgate.net Similarly, the generation of a trifluoromethyl radical can be achieved through the interaction of a pyridine (B92270) N-oxide with an anhydride and a photocatalyst. nih.gov These radical-based methods provide alternative routes for modifying the benzoxanthene structure. The activation modes for generating radicals from xanthenes primarily include a direct Hydrogen Atom Transfer (HAT) or a stepwise process of successive electron and proton transfer. researchgate.net The choice of pathway is critical as it determines the regioselectivity and efficiency of the transformation.

Spectroscopic and Crystallographic Characterization of Benzoxanthene Anhydride Structures

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of benzoxanthene anhydrides, offering detailed insights into the chemical environment of individual protons and carbon atoms.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Confirmation

¹H and ¹³C NMR spectroscopy are fundamental for confirming the successful synthesis of benzoxanthene anhydride (B1165640) derivatives. researchgate.net The chemical shifts (δ) in the ¹H NMR spectrum provide information about the electronic environment of the protons, while the integration of the signals corresponds to the number of protons. For instance, in a study of a merosesquiterpene with a benzoxanthene skeleton, the ¹H NMR spectrum recorded in CDCl₃ at 500 MHz showed distinct signals for the aromatic and aliphatic protons, confirming the compound's formation. rsc.org Similarly, the ¹³C NMR spectrum provides a unique signal for each chemically non-equivalent carbon atom, offering a fingerprint of the carbon skeleton. rsc.orgtue.nl The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., C, CH, CH₂, CH₃) and its neighboring atoms. For example, the carbonyl carbons of the anhydride group typically appear at a characteristic downfield shift. rsc.org

Below is a table showcasing typical ¹H and ¹³C NMR data for a benzoxanthene derivative:

| Data Type | Description |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.07 (t, J = 8.2 Hz, 1H), 6.67 (d, J = 8.2 Hz, 1H), 6.58 (d, J = 7.9 Hz, 1H), 2.51 (dd, J = 16.7, 5.1 Hz, 1H), 2.32 (s, 3H), 2.27 (dd, J = 17.0, 3.6 Hz, 1H), 2.07 (dt, J = 12.5, 3.1 Hz, 1H), 1.76 (m, 1H), 1.68 (dt, J = 14.5, 7.3 Hz, 3H), 1.63 – 1.54 (m, 2H), 1.51 – 1.31 (m, 2H), 1.28 (m, 1H), 1.18 (s, 3H), 1.03 (dd, J = 12.2, 1.9 Hz, 1H), 0.96 (m, 1H), 0.91 (s, 3H), 0.89 (s, 3H), 0.85 (s, 3H). rsc.org |

| ¹³C NMR (125 MHz, CDCl₃) | δ 169.2 (C), 154.5 (C), 149.7 (C), 127.1 (CH), 115.8 (C), 114.9 (CH), 113.0 (CH), 77.2 (C), 56.3 (CH), 51.5 (CH), 41.9 (CH₂), 41.1 (CH₂), 39.3 (CH₂), 37.0 (C), 33.6 (CH₃), 33.3 (C), 21.7 (CH₃), 21.0 (CH₃), 20.8 (CH₃), 19.9 (CH₂), 18.6 (CH₂), 17.4 (CH₂), 15.0 (CH₃). rsc.org |

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unravel the complex spin systems and establish the connectivity between atoms in benzoxanthene anhydrides, two-dimensional (2D) NMR techniques are indispensable. dntb.gov.ua Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a wealth of structural information.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum reveal the ¹H-¹H spin-spin coupling networks within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.netyoutube.com This is crucial for assigning carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. youtube.com This technique is particularly powerful for identifying quaternary carbons and for connecting different spin systems across the molecule, thus piecing together the complete molecular structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netresearchgate.net The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) provides a characteristic spectrum that is a fingerprint of the functional groups present in the molecule. kcvs.caedinst.com For benzoxanthene anhydride, key vibrational bands include:

Anhydride C=O stretching: Two characteristic strong absorption bands are typically observed for the symmetric and asymmetric stretching of the carbonyl groups in the anhydride ring. These usually appear in the region of 1750-1850 cm⁻¹. rsc.org

C-O-C stretching: The stretching vibrations of the ether linkage in the xanthene core and the anhydride ring give rise to bands in the fingerprint region. rsc.org

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings result in several bands in the 1450-1600 cm⁻¹ region. rsc.org

C-H stretching and bending: Aromatic and aliphatic C-H stretching vibrations are observed above 3000 cm⁻¹, while bending vibrations appear at lower frequencies.

A study on a merosesquiterpene with a benzoxanthene skeleton reported IR (film) absorbances at 1763, 1584, 1459, 1366, 1262, 1210, 1038, and 802 cm⁻¹. rsc.org Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak in the IR spectrum. nih.gov

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the molecular formula. rsc.org For example, the calculated mass for a benzoxanthene derivative with the formula C₂₃H₃₃O₃ (M+H)⁺ was 357.2430, and the found mass was 357.2426, confirming the elemental composition. rsc.org

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner upon ionization, and the masses of the resulting fragments can be used to deduce the connectivity of the atoms.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

Powder XRD is used to characterize the crystalline nature of a bulk sample and to identify the crystalline phases present. It has been used to characterize catalysts involved in the synthesis of benzoxanthenes. researchgate.netnih.gov

UV-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophoric system of the molecule. For benzoxanthene anhydrides, the extended π-conjugated system gives rise to strong absorptions in the UV and often the visible region of the electromagnetic spectrum.

The UV-Vis spectra of benzoxanthene dyes are crucial for applications such as in dye-sensitized solar cells and as fluorescent probes. researchgate.netaut.ac.ir For example, a study on yellow fluorescent dyes derived from benzoxanthene reported absorption maxima in ethyl acetate (B1210297). One such dye exhibited λmax at 437 nm (ε = 19300) and 450 nm (ε = 19000). tue.nl Another derivative showed absorption maxima at 421 nm (ε = 25500) and 444 nm (ε = 21300). tue.nl These absorption properties are directly related to the electronic structure of the benzoxanthene core and any substituents present.

Computational and Theoretical Studies on Benzoxanthene Anhydride Systems

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of benzoxanthene anhydride (B1165640). Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's electronic structure, providing a basis for understanding its stability, reactivity, and spectroscopic properties. nih.govaspbs.comrsc.org

DFT has become a popular method due to its balance of computational cost and accuracy. aps.org For a molecule like benzoxanthene anhydride, DFT calculations can determine key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), offer higher levels of theory and can provide more accurate results, albeit at a greater computational expense. nih.govmdpi.com These calculations are often used to benchmark DFT results or for systems where DFT may not be sufficiently accurate. For this compound, ab initio calculations can provide precise geometries and energies, which are crucial for subsequent, more complex calculations like reaction pathway analysis. rsc.org

Recent advancements allow for the application of these methods to increasingly complex systems, including the study of molecules on surfaces and in interfaces. aspbs.com The combination of DFT with molecular dynamics, known as ab initio molecular dynamics (AIMD), allows for the study of dynamic electronic properties in condensed phases. nih.govrsc.org

Note: The values in this table are illustrative for a benzoxanthene system and would require specific calculations for this compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound. By calculating parameters like Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions, researchers can corroborate experimental findings and assign spectral features with greater confidence. aspbs.comsemanticscholar.org

DFT calculations, often using the B3LYP functional, have been shown to provide good agreement with experimental NMR and IR spectra for related xanthene derivatives. semanticscholar.org Theoretical calculations of ¹H and ¹³C NMR chemical shifts can help in the structural elucidation of complex this compound derivatives. Similarly, calculated IR frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be matched with experimental peaks to identify specific vibrational modes, such as the characteristic stretches of the carbonyl groups in the anhydride moiety. semanticscholar.org

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting UV-Vis absorption spectra. semanticscholar.org By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can predict the absorption maxima (λ_max) and help assign them to specific electronic excitations, such as π→π* transitions within the aromatic system. semanticscholar.org

Table 2: Computationally Predicted vs. Experimental Spectroscopic Data for a Xanthene Derivative

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (aromatic proton) | 7.53 ppm | 7.07 ppm |

| ¹³C NMR Chemical Shift (carbonyl carbon) | 168.2 ppm | 165.8 ppm |

| IR Frequency (C=O stretch) | 1675 cm⁻¹ | 1658 cm⁻¹ |

Source: Adapted from data on a 9-(4-hydroxyphenyl)-tetramethyl-hexahydro-1H-xanthene-1,8(2H)-dione system. semanticscholar.org The values serve as an example of the accuracy of such predictions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study how a molecule like this compound might interact with a biological target, such as a protein or DNA. mdpi.comresearchgate.netnih.gov These methods are central to computer-aided drug design and help in understanding the potential biological activity of a compound.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comajchem-a.com For this compound derivatives, docking studies can identify key interactions, such as hydrogen bonds or π-π stacking, with amino acid residues in the active site of a target protein. researchgate.netrsc.org The results are often scored based on binding affinity, providing a ranking of potential inhibitory activity. nih.govtbzmed.ac.ir

Table 3: Illustrative Molecular Docking Results for a Benzoxanthene Derivative with a Protein Target

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Affinity (Docking Score) | -9.2 kcal/mol | A strong predicted binding interaction with the target. |

| Key Interacting Residues | Gln92, Thr200, His68 | Specific amino acids involved in stabilizing the complex. |

| Types of Interactions | Hydrogen bonds, Hydrophobic interactions | The nature of the forces holding the ligand in the binding site. |

Source: Data adapted from studies on related heterocyclic inhibitors. nih.gov

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

To understand how this compound molecules pack in a crystal and the nature of the forces holding them together, techniques like Hirshfeld surface analysis and energy framework calculations are employed. nih.govnih.govresearchgate.net These tools provide a visual and quantitative understanding of intermolecular interactions within a solid-state structure.

Energy framework analysis, often performed using the CrystalExplorer software, complements Hirshfeld analysis by calculating the interaction energies between molecules in the crystal lattice. nih.govresearchgate.net It visualizes the strength of electrostatic, dispersion, and total interaction energies as a network of cylinders connecting molecular centroids. This provides a clear picture of the supramolecular architecture and the dominant forces stabilizing the crystal structure. nih.govresearchgate.net For a related anhydride, dispersion forces were found to be the major contributors to the total interaction energy. nih.gov

Table 4: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Benzoic Anhydride Derivative

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | 45.5% |

| O···H | 29.5% |

| C···H | 12.4% |

Source: Adapted from data for 3-acetoxy-2-methylbenzoic anhydride. nih.gov

Reaction Pathway and Transition State Calculations for Mechanistic Understanding

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. e3s-conferences.org By calculating the potential energy surface for a reaction, chemists can identify the most likely pathway from reactants to products, including any intermediates and transition states. umn.edutau.ac.il

For reactions involving this compound, such as its synthesis or subsequent functionalization, transition state calculations are crucial. e3s-conferences.org A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point, representing the energy barrier that must be overcome for the reaction to proceed. umn.edu Locating the transition state structure and calculating its energy allows for the determination of the activation energy, which is directly related to the reaction rate.

Methods like Linear Synchronous Transit (LST) and Quadratic Synchronous Transit (QST) are used to find an initial guess for the transition state structure, which is then refined using more robust optimization algorithms. tau.ac.il These calculations can help rationalize experimental outcomes, such as product ratios in competing reaction pathways, by comparing the activation energies of the different routes. e3s-conferences.org While computationally demanding, these studies provide invaluable, detailed insight into the reaction mechanism at a molecular level. rsc.orgnih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netmdpi.com These models are widely used in medicinal chemistry and materials science to predict the activity of new, unsynthesized compounds. nih.govnih.gov

For a series of this compound derivatives, a QSAR study would involve several steps. First, a set of molecules with known biological activities (e.g., antiproliferative IC₅₀ values) is selected. researchgate.net Then, a variety of molecular descriptors—numerical values that characterize the chemical structure, such as electronic, steric, and hydrophobic parameters—are calculated for each molecule. Finally, a mathematical model is built using statistical methods like multiple linear regression (MLR) or machine learning algorithms to establish a relationship between the descriptors and the activity. nih.govresearchgate.net

A successful QSAR model can be used to predict the activity of new this compound derivatives, guiding synthetic efforts toward more potent compounds. researchgate.net For example, a 3D-QSAR study on N-Substituted Dibenzo[a,j]xanthene-3,11-dicarboxamide derivatives found that the models were effective in predicting antiproliferative activity. researchgate.net Such models provide insights into which structural features are important for the desired activity.

Table 5: Example of a QSAR Model Equation for Antiproliferative Activity

| Model Equation | Statistical Parameters | Interpretation |

|---|

Note: This is an illustrative example. R² (coefficient of determination) and Q² (cross-validated R²) are measures of the model's predictive power. A study on benzoxanthene derivatives reported an R² of 0.88 for a linear regression model. researchgate.net

Advanced Applications and Functionalization of Benzoxanthene Anhydride Based Materials

Benzoxanthene Anhydride (B1165640) in Dye and Pigment Technology

The rigid, planar structure of the benzoxanthene core, combined with the electron-withdrawing nature of the anhydride group, provides an excellent scaffold for the development of high-performance dyes and pigments. These materials are characterized by their brilliant colors, intense fluorescence, and good stability, making them suitable for a range of coloring applications.

Derivatives of benzoxanthene anhydride are of significant interest in the field of fluorescent materials. The inherent fluorescence of the benzoxanthene system can be fine-tuned by introducing various substituents onto the aromatic backbone, allowing for the creation of dyes with specific absorption and emission characteristics. rsc.org

Research has focused on the synthesis of benzoxanthene dicarboximide dyes, which exhibit strong fluorescence in the yellow to greenish-yellow region. These dyes are synthesized from benzoxanthene-3,4-dicarboxylic anhydride and can be functionalized to enhance their photophysical properties. For instance, the introduction of phenyl groups can lead to dyes with high photoluminescence quantum efficiencies and exceptional photostability. aut.ac.ir

A notable development is the synthesis of yellow fluorescent dyes derived from benzoxanthene dicarboximides for use in color converters for remote phosphor LED systems. aut.ac.ir These dyes are designed to absorb blue light from an InGaN LED and emit light at longer wavelengths. aut.ac.ir Studies have shown that certain derivatives, such as 5,11-diphenyl benzoxanthene dicarboximide, exhibit remarkable photostability, with extrapolated lifetimes of up to 27,000 hours in polyethylene (B3416737) terephthalate (B1205515) (PET) films, a significant improvement over commercially available organic yellow dyes. aut.ac.ir

The spectral properties of these dyes can be tailored. For example, a 5,11-diphenyl benzoxanthene dicarboximide derivative showed maximum absorption peaks at 435 nm and 455 nm, with emission maxima at 489 nm and 516 nm in ethyl acetate (B1210297). aut.ac.ir Another derivative exhibited absorption maxima at 421 nm and 444 nm, with emission at 460 nm and 490 nm. researchgate.net The development of asymmetric benzoxanthene dyes further expands the possibilities for spectral tuning. tku.edu.tw

Table 1: Spectral Properties of Selected Fluorescent Benzoxanthene Dicarboximide Dyes aut.ac.irresearchgate.net

| Dye Derivative | Solvent | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε) | Emission Maxima (λem, nm) |

| 5,11-diphenyl benzoxanthene dicarboximide derivative | Ethyl Acetate | 435, 455 | 17700, 15600 | 489, 516 |

| Substituted benzoxanthene dicarboximide dye | Ethyl Acetate | 421, 444 | 25500, 21300 | 460, 490 |

| Another substituted benzoxanthene dicarboximide dye | Ethyl Acetate | 437, 450 | 19300, 19000 | 499 |

Data compiled from published research findings. aut.ac.irresearchgate.net

The synthesis of novel benzoxanthene fluorophores with emission in the near-infrared (NIR) region has also been reported, highlighting their potential as fluorescent probes in biological applications.

The vibrant colors and good fastness properties of benzoxanthene-based dyes make them suitable for coloring various materials, including textiles and polymers. researchgate.net

Benzoxanthene-dicarboxylic acid imide dyestuffs have been utilized for the mass dyeing of synthetic polymers. Their inherent fluorescence also makes them applicable in the creation of daylight luminous paints. The incorporation of these dyes into polymer matrices, such as PET, has been shown to result in materials with extended lifetimes, which is particularly advantageous for applications like fluorescent materials for lighting. tue.nl

In the realm of textile dyeing, derivatives of benzoxanthene and the closely related benzothioxanthene have been developed as disperse dyes for synthetic fibers. researchgate.net For instance, condensation of benzo[k,l]thioxanthene-3,4-dicarboxylic anhydride with amines yields dyes that can color polyester (B1180765) fibers in yellow shades with excellent fastness to light and sublimation. researchgate.net Further modifications, such as condensation with o-phenylenediamines, can produce fluorescent orange to red dyes for polyester fibers with outstanding fastness properties. researchgate.net Patents describe processes for preparing mixtures of benzoxanthene and benzothioxanthene dyestuffs suitable for dyeing hydrophobic fiber materials. google.com

This compound in Renewable Energy Technologies

The unique electronic and photophysical properties of this compound derivatives have led to their exploration in renewable energy technologies, particularly in the field of solar energy conversion.

Dye-sensitized solar cells (DSSCs) are a promising type of photovoltaic device that utilizes a sensitizer (B1316253) dye to absorb light and initiate the process of converting solar energy into electrical energy. Organic dyes are attractive as sensitizers due to their high molar extinction coefficients, low cost, and the tunability of their chemical structures.

A study has demonstrated the synthesis of an organic dye based on benzoxanthene-3,4-carboxylic anhydride for use as a sensitizer in DSSCs. aut.ac.ir In this research, the benzoxanthene-based dye was adsorbed onto a TiO₂ electrode and its photovoltaic performance was evaluated. aut.ac.ir The dye acts as the primary light-harvesting component, absorbing photons and injecting electrons into the conduction band of the semiconductor.

The performance of DSSCs is critically dependent on the properties of the sensitizer dye. Research in this area focuses on designing dyes that have broad absorption spectra, appropriate energy levels for efficient electron injection and dye regeneration, and high stability.

In a comparative study, a DSSC fabricated using a benzoxanthene-3,4-carboxylic anhydride-based dye was compared to a cell using the standard, highly efficient ruthenium-based dye N719. aut.ac.ir The results showed that the power conversion efficiency of the cell with the benzoxanthene-based dye was approximately 34% of that achieved with the N719 reference dye. aut.ac.ir While this initial result is lower than the established standard, it demonstrates the potential of the benzoxanthene scaffold as a platform for developing new metal-free organic sensitizers for DSSCs. Further molecular engineering of the benzoxanthene structure could lead to improved photovoltaic performance.

Supramolecular Chemistry of this compound Derivatives

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and host-guest interactions. bbau.ac.inwikipedia.org These reversible and dynamic connections allow for the creation of adaptive and functional materials. wikipedia.orgrsc.org

Molecular Recognition and Host-Guest Complexation Studies

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. uclouvain.be A key area within this field is host-guest chemistry, where a larger 'host' molecule possesses a cavity or binding site that selectively binds a smaller 'guest' molecule. bbau.ac.inwikipedia.orgmdpi.com This complexation can alter the properties of both the host and guest, for example, by increasing the solubility or stability of the guest molecule. thno.org

Research into xanthene and benzoxanthene dyes has included applications in molecular recognition. lsu.edu For instance, derivatives can be designed to act as chemosensors. One study focused on the development of a boronic acid-based chemosensor for the selective detection of sialic acid, a compound relevant to cancer and other diseases. lsu.edu In the context of drug delivery, macrocyclic hosts like cyclodextrins and calixarenes are used to encapsulate guest molecules, including drugs, to improve their formulation and delivery. thno.orgnih.gov The interaction between a host and a guest can be studied using techniques like NMR spectroscopy, which can identify the specific binding sites and analyze the changes in chemical shifts upon complexation. mdpi.comnih.gov The stability of these host-guest complexes is a critical factor, and studies have been conducted to assess their integrity in biological environments. nih.gov

Self-Assembly into Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. wikipedia.org This bottom-up approach is fundamental to creating complex and functional supramolecular materials. bbau.ac.in Benzoxanthene derivatives, with their rigid aromatic structures, can participate in π-π stacking interactions, which are significant in the formation of supramolecular assemblies and contribute to their stability and electronic properties. numberanalytics.com

The process can be influenced by the molecular design of the building blocks. For example, amphiphilic molecules, containing both hydrophobic and hydrophilic parts, can self-assemble in solution to form structures like micelles or vesicles. thno.org Research has shown that amphiphilic calixarenes, created by functionalizing the macrocycle, can self-assemble into well-defined nanostructures that serve as carriers for other molecules. thno.org The anhydride functional group itself can be part of a self-assembly strategy, where the formation of an intermolecular anhydride from non-assembling precursors can trigger the formation of a larger, assembling building block. nih.gov

Design of Responsive Supramolecular Materials

Responsive, or 'smart,' materials are systems that can change their properties in response to an external stimulus such as light, pH, or temperature. rsc.orgnumberanalytics.com The dynamic and reversible nature of non-covalent bonds makes supramolecular chemistry an ideal platform for designing such materials. rsc.orgmdpi.com

The design of responsive supramolecular polymers often involves incorporating stimuli-responsive molecules as guests within a host-guest complex. mdpi.com For example, pH-responsive materials are a major focus for creating drug carriers that release their payload in the acidic environments characteristic of tumor tissues or endosomes. nih.govnumberanalytics.com Light can also be used as a trigger; some systems use azobenzene-containing polymers that change conformation upon irradiation, altering the structure of the supramolecular assembly. mdpi.com A hypoxia-responsive supramolecular hydrogel has been developed using a deep-cavity azocalix aut.ac.irarene as a cross-linking agent. gfzxb.org In a low-oxygen environment, the cross-linker breaks apart, causing the hydrogel to disassemble and release its contents. gfzxb.org Benzoxanthene derivatives have been investigated for creating pH-sensitive fluorescent materials, which can be used to visualize biological assemblies. researchgate.net

This compound in Advanced Organic Materials

This compound serves as a vital building block in materials science, primarily due to its utility in synthesizing fluorescent dyes and other functional organic materials. The anhydride group provides high reactivity for creating esters and amides, allowing for the construction of complex molecular architectures.

One significant application is in the field of dye-sensitized solar cells (DSSCs). An organic dye based on benzoxanthene-3,4-carboxylic anhydride has been synthesized and used as a sensitizer in a DSSC. aut.ac.ir In these devices, the dye absorbs light and injects an electron into a semiconductor material to generate a current. The performance of the cell fabricated with the benzoxanthene-based dye was compared to a standard reference dye (N719), showing the potential of this class of compounds in photovoltaic applications. aut.ac.ir The power conversion efficiency of the cell with the this compound dye was found to be approximately 34% of the cell using the N719 reference dye. aut.ac.ir

The strong π-π interactions and high thermal stability of related compounds, such as benzothioxanthene dicarboxylic anhydride, make them suitable for industrial uses in polymers and dyes. The ability to modify the core structure allows for the fine-tuning of properties, such as enhancing biocompatibility for cellular imaging applications or improving photochemical stability for use in durable materials. colab.wslsu.edu

Photoimaging Systems and Laser Dyes

The unique photophysical characteristics of benzoxanthene derivatives make them suitable for use in high-technology applications such as photoimaging and laser systems. informativejournals.com Their strong fluorescence is a key attribute for these roles. informativejournals.com

Benzoxanthene compounds, particularly benzoxanthene-3,4-dicarboximides, have been identified as effective laser dyes. acs.org Asymmetric benzoxanthene dyes have been specifically developed for use as long-wavelength fluorescent labels. google.com These specialized dyes are compatible with common laser systems, including the 488 and 514 nm emission lines of argon ion lasers and the 532 nm emission line of neodymium solid-state YAG lasers. google.com The structural framework of these dyes allows for the introduction of various substituents, which can be used to fine-tune their spectral properties for specific imaging and laser applications. google.com Furthermore, certain fluorescent benzo[c]xanthene dyes serve as effective fluorescent tracers, a function critical to various bio-imaging techniques. google.com

Functional Materials with Tunable Optical Properties

A significant advantage of this compound-based materials is the ability to tune their optical properties through chemical functionalization. This allows for the creation of materials with tailored absorption and emission characteristics for specific applications, such as pH sensors, dye-sensitized solar cells (DSSCs), and solid-state lighting.

The optical response of some benzoxanthene dyes is sensitive to environmental pH. google.com For instance, a seminaphthofluorone derivative, SNAFR-1, demonstrates pH-dependent dual emission bands. nih.gov As the pH of the solution increases, the intensity of the red emission band at 620 nm strengthens, while the green emission band at 540 nm diminishes. nih.gov This pH sensitivity, with clear isoemissive points, makes such compounds valuable as ratiometric fluorescent probes. google.comnih.gov The fluorescence of these materials can also be influenced by the solvent environment. nih.gov

Table 1: pH-Dependent Emission of SNAFR-1

| Excitation Wavelength (nm) | Emission Band (nm) - Neutral Form (N) | Emission Band (nm) - Anionic Form (A) | Isoemissive Point (nm) |

|---|---|---|---|

| 325 | 540 | 620 | ~600 |

| 488 | 540 | 620 | ~600 |

| 514 | 540 | 620 | ~600 |

Data sourced from a study on the fluorescence properties of SNAFR-1 as a function of pH. nih.gov

Systematic chemical modification of the this compound core allows for the synthesis of dyes with a range of colors and photophysical properties. By reacting benzoxanthene-3,4-dicarboxylic anhydride with various primary amines, a series of benzoxanthene-3,4-dicarboximide dyes have been produced. acs.org These derivatives exhibit distinct absorption and emission maxima, demonstrating the tunability of the chromophore. acs.org

Table 2: Spectral Properties of N-Substituted Benzoxanthene-3,4-dicarboximide Dyes in DMF

| Substituent (R) | UV-Vis λmax (nm) | Fluorescence λmax (nm) |

|---|---|---|

| C₂H₅ | 425 | 474.5 |

| CH₂CH₂OH | 423 | 472.2 |

| C₆H₅ | 423 | 472 |

| m-C₆H₄NH₂ | 428 | 474.6 |

| p-C₆H₄Cl | 424 | 473.6 |

| p-C₆H₄CH₃ | 424 | 474.7 |

Data sourced from a report on the synthesis and spectral data of benzoxanthene derivatives. acs.org

This principle of tunability is applied in the development of materials for renewable energy and solid-state lighting. An organic dye based on benzoxanthene-3,4-carboxylic anhydride has been synthesized and used as a sensitizer in a dye-sensitized solar cell. aut.ac.ir When tested, the solar cell fabricated with this dye achieved a power conversion efficiency that was approximately 34% of that achieved by a cell using the standard N719 reference dye. aut.ac.ir

In the field of solid-state lighting, new yellow benzoxanthene dicarboximide dyes have been synthesized to act as color converters for remote phosphor LEDs. tue.nltue.nl These materials are designed to convert blue light from the LED into longer wavelength light. tue.nltue.nl The resulting dyes show high photoluminescence quantum yields and excellent photostability under operational conditions, making them promising alternatives to less stable organic dyes. tue.nltue.nl

Chemical Biology and Bio Interactions of Benzoxanthene Anhydride Scaffolds

Molecular Interaction Studies with Biological Macromolecules (e.g., DNA, Proteins)

The biological effects of benzoxanthene anhydrides are often initiated by their direct interaction with essential biomacromolecules such as DNA and proteins. The nature of these interactions dictates the subsequent cellular response.

Benzoxanthene derivatives have been investigated for their ability to interact with DNA, a key target for many therapeutic agents. The planar aromatic structure of the benzoxanthene core suggests the possibility of interaction with the DNA double helix through mechanisms such as intercalation or groove binding.

Research has indicated that certain benzoxanthene derivatives exhibit a notable affinity for the minor groove of DNA. For instance, a comparative study of a specific benzoxanthene compound demonstrated a higher affinity for the minor groove compared to a structurally related counterpart, which correlated with a more potent anti-cancer effect against SW480 cells. researchgate.net The interaction with the minor groove is thought to be stabilized by van der Waals forces and hydrogen bonds between the ligand and the DNA base pairs. The pendants at the C-1 and C-2 positions of the benzoxanthene scaffold appear to be crucial for this interaction with the DNA grooves. researchgate.net

While the evidence for minor groove binding is compelling for some derivatives, the potential for intercalation cannot be entirely dismissed. The planar nature of the benzoxanthene ring system is a characteristic feature of many DNA intercalators. Spectroscopic techniques such as UV-Vis absorption, fluorescence spectroscopy, and circular dichroism (CD) are valuable tools for investigating these binding modes. researchgate.net Changes in the spectral properties of DNA upon binding of a ligand can provide insights into the nature of the interaction. For example, intercalation is often associated with a significant increase in the melting temperature of DNA and changes in its viscosity. A definitive elucidation of the predominant binding mechanism for benzoxanthene anhydride (B1165640) itself requires further detailed biophysical studies.

Table 1: Comparative Biological Activity and DNA Interaction of Benzoxanthene Derivatives

| Compound | Anti-Cancer Activity (SW480 cells, GI₅₀ in µM) | DNA Binding Affinity | Putative Interaction Mechanism |

| Benzoxanthene (17) | 4.76 | Lower | Groove Binding |

| Benzoxanthene (18) | 2.57 | Higher | Minor Groove Binding |

| Methylated Derivative (19) | Inactive | Not reported | - |

| Methylated Derivative (20) | Inactive | Not reported | - |

Data sourced from a review on the structure-bioactivity relationship of xanthene derivatives. researchgate.net

Beyond DNA, proteins represent another major class of molecular targets for benzoxanthene derivatives. The identification of specific protein interactors is crucial for understanding the full spectrum of their biological effects.

One notable protein target identified for a class of related compounds, the bio-inspired benzo[k,l]xanthene lignans, is the proteasome. Mass spectrometry-based chemical proteomics has been instrumental in identifying the proteasome as a primary interactor for these lignans. Further molecular docking and in vitro assays have suggested that these compounds can inhibit the proteasome's activity.

For benzoxanthene anhydride specifically, a comprehensive profile of its protein binding partners is yet to be fully elucidated. Techniques such as affinity chromatography and yeast two-hybrid screening are powerful methods for identifying novel protein-ligand interactions. nih.gov In affinity chromatography, the this compound molecule can be immobilized on a solid support to capture its binding partners from a cell lysate. The yeast two-hybrid system, on the other hand, is a genetic method used to discover protein-protein and protein-ligand interactions in vivo. nih.gov The application of these and other proteomic approaches will be essential in mapping the protein interactome of this compound and uncovering its molecular targets.

Investigation of Enzyme Modulatory Activities (e.g., Kinase Inhibition, Proteasome Interaction)

The ability of small molecules to modulate the activity of enzymes is a cornerstone of modern pharmacology. As mentioned, derivatives of benzoxanthene have been shown to interact with and inhibit the proteasome, a multi-catalytic protease complex responsible for protein degradation. This inhibition is a clinically validated strategy in cancer therapy.

The potential for benzoxanthene anhydrides to act as inhibitors of other key enzymes, such as protein kinases, is an area of active investigation. Kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. High-throughput screening campaigns are often employed to identify novel kinase inhibitors from large compound libraries. nih.gov Such screens could reveal whether this compound or its derivatives possess kinase inhibitory activity.

Enzyme inhibition can be characterized by various parameters, including the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined through kinetic studies by measuring enzyme activity at varying substrate and inhibitor concentrations. nih.gov

Structure-Activity Relationship (SAR) Studies for Bio-Interactive Benzoxanthene Anhydrides